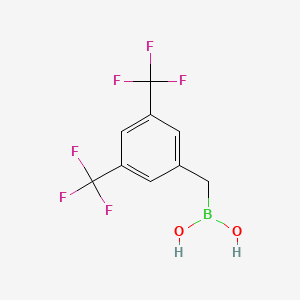

3,5-Bis(trifluoromethyl)benzylboronic acid

Description

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMKPLMTAFTLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196889 | |

| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-52-4 | |

| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3,5-Bis(trifluoromethyl)benzylboronic Acid: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Building Block for Modern Chemistry

3,5-Bis(trifluoromethyl)benzylboronic acid, registered under CAS number 1451393-52-4, is a specialized organoboron reagent that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzylic boronic acid moiety flanked by two powerful electron-withdrawing trifluoromethyl (CF₃) groups, imparts a unique combination of reactivity and physicochemical properties.

The strategic placement of the two CF₃ groups on the phenyl ring is central to the utility of this compound. These groups are known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, this compound serves as a critical building block for introducing the valuable 3,5-bis(trifluoromethyl)benzyl motif into complex molecular architectures. This guide provides an in-depth overview of its synthesis, properties, and core applications, with a focus on the practical insights required for laboratory implementation.

Physicochemical Properties and Characterization

A comprehensive understanding of a reagent's properties is fundamental to its effective use. The key characteristics of this compound are summarized below. It is important to note that this compound is often generated and used in situ or, more commonly, is handled as its more stable pinacol ester derivative, 2-(3,5-bis(trifluoromethyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

| Property | Value | Source |

| CAS Number | 1451393-52-4 | Internal |

| Molecular Formula | C₉H₇BF₆O₂ | Internal |

| Molecular Weight | 271.95 g/mol | Internal |

| Appearance | Typically an off-white to white solid | Supplier Data |

| Stability | Boronic acids are prone to dehydration to form boroxines. Often handled as the more stable pinacol ester. | General Knowledge |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, identifying the characteristic signals of the benzylic protons and the trifluoromethyl-substituted aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not a trivial one-step process. It is typically achieved through a multi-step sequence starting from more readily available precursors. The most common and logical pathway involves the preparation of a benzylic halide intermediate, followed by a palladium-catalyzed borylation reaction.

Part 1: Synthesis of the Key Intermediate: 3,5-Bis(trifluoromethyl)benzyl Bromide

The precursor, 3,5-bis(trifluoromethyl)benzyl bromide (CAS No: 32247-96-4), is the cornerstone of the synthesis. A robust method for its preparation begins with the corresponding 3,5-bis(trifluoromethyl)benzyl alcohol.

Reaction Pathway: 3,5-Bis(trifluoromethyl)benzyl alcohol is treated with a brominating agent, such as hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid, to facilitate the conversion of the hydroxyl group into a bromide.

Caption: Synthesis of the key benzylic bromide precursor.

Part 2: Palladium-Catalyzed Borylation

With the benzylic bromide in hand, the crucial C-B bond formation is achieved via a palladium-catalyzed cross-coupling reaction with a boron source. The Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂), is a well-established and highly effective method for this transformation.[3] The direct product of this reaction is the boronic acid pinacol ester, which is often preferred for its enhanced stability and ease of handling in subsequent reactions.

Caption: General workflow for the synthesis of the target boronic acid.

Causality and Experimental Choices:

-

Catalyst Selection: Palladium complexes bearing phosphine ligands, such as PdCl₂(dppf), are commonly used. The ligand's role is critical; it stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

-

Choice of Base: A mild base like potassium acetate (KOAc) is typically sufficient. Its primary role is to facilitate the transmetalation step, where the boryl group is transferred to the palladium center.

-

Solvent: Anhydrous, aprotic solvents like dioxane or toluene are preferred to prevent premature hydrolysis of the boronic ester and to ensure solubility of all components.

-

Boron Source: B₂pin₂ is the reagent of choice due to its stability, relatively low toxicity, and the formation of a stable, easily purified pinacol ester product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound (or its pinacol ester) is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating C(sp³)–C(sp²) linkages to synthesize diarylmethane structures.[4][5] These motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules.[6][7][8]

The electron-withdrawing CF₃ groups on the benzylboronic acid can influence the kinetics of the catalytic cycle, making it a highly efficient coupling partner. The reaction couples the benzylic carbon of the boronic acid with an aromatic or heteroaromatic halide (or triflate).

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 2-(3,5-bis(trifluoromethyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic aryl bromide. This method is adapted from standard procedures for C(sp³)–C(sp²) Suzuki-Miyaura couplings.[4][9]

Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen and moisture, the purity of the reagents, and the correct stoichiometry. A control reaction without the palladium catalyst should yield no product, confirming the catalytic nature of the transformation.

Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), 2-(3,5-bis(trifluoromethyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), and a suitable palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%)).

-

Add the base (e.g., K₃PO₄, 3.0 equiv).

-

-

Solvent Addition:

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via cannula or syringe to achieve a suitable concentration (typically 0.1-0.2 M with respect to the aryl bromide).

-

-

Reaction Execution:

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired diarylmethane.

-

Conclusion: An Enabling Reagent for Complex Synthesis

This compound and its pinacol ester derivative are high-value reagents that serve as indispensable tools for introducing the 3,5-bis(trifluoromethyl)benzyl moiety into target molecules. The electron-withdrawing nature of the trifluoromethyl groups not only confers desirable properties to the final products, particularly in drug discovery, but also modulates the reactivity of the boronic acid in key transformations like the Suzuki-Miyaura coupling. A thorough understanding of its synthesis from benzylic halide precursors and its application in robust, palladium-catalyzed protocols empowers researchers to leverage its unique properties for the efficient construction of complex, high-impact molecules.

References

- Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability.

- Benchchem. (n.d.). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.

- Leonori, D. et al. (n.d.).

- Gedeck, P. et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Cambridge Open Engage.

- ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)benzeneboronic acid(73852-19-4) 1 H NMR.

- Boron Molecular. (n.d.). Buy 3,5-Bis(trifluoromethyl)phenylboronic acid, pinacol ester.

- Hoshimoto, Y. et al. (n.d.). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane....

- Molčanov, K. et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.

- Molander, G. A., & Brown, A. R. (2006).

- Peter, G. et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry.

- Farooq, U. et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central.

- Thomas, A. W. et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.

- Antemir, A. (2010).

- ChemScene LLC. (n.d.). 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane.

- Leadbeater, N. E. et al. (n.d.). Suzuki Cross-Coupling Reactionof Benzylic Halides with Arylboronic Acids in the Presence of aTetraphosphine/Palladium Catalyst.

- BLD Pharm. (n.d.). 1190235-39-2|4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane.

- Becerra, D., & Castillo, J.-C. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.

- Charette, A. B. et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)

- Stavber, S. et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Fluorinated Building Block of Strategic Importance

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzylboronic Acid

This compound is a specialized organoboron compound distinguished by its unique structural motifs: a reactive boronic acid group, a benzyl spacer, and a phenyl ring heavily substituted with two powerful electron-withdrawing trifluoromethyl (CF₃) groups. This specific combination of features imparts a distinct electronic profile and reactivity, making it a valuable reagent for researchers in medicinal chemistry and drug development.

The presence of the CF₃ groups is of paramount importance. These groups significantly modulate the acidity of the boronic acid and the overall electronic nature of the molecule, influencing its interaction with biological targets and its performance in chemical reactions. Unlike its more common phenylboronic acid counterpart, the methylene (-CH₂-) spacer between the boronic acid and the aromatic ring provides greater conformational flexibility. This guide offers a detailed examination of the known physical properties, scientific applications, and handling considerations for this compound, providing a technical resource for scientists leveraging its unique characteristics.

Physicochemical Properties

The defining characteristics of this compound are rooted in its molecular structure. The quantitative data available for this specific compound is summarized below.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 1451393-52-4 | [1] |

| Molecular Formula | C₉H₇BF₆O₂ | [1] |

| Molecular Weight | 271.95 g/mol | [1] |

| Appearance | Data not readily available; typically a white to off-white solid for similar compounds. | |

| Melting Point | Data not readily available in public literature. | |

| Solubility | Data not readily available; expected to be soluble in polar organic solvents like methanol, DMSO, and THF. |

Structural Influence on Properties

While extensive experimental data is not widely published, the compound's structure allows for expert analysis of its expected behavior:

-

Acidity and Stability: The two electron-withdrawing CF₃ groups on the phenyl ring exert a strong inductive effect. This effect increases the Lewis acidity of the boron atom, which can influence its reactivity and stability. Boronic acids are known to undergo dehydration to form boroxines, a process that can be affected by the electronic nature of the substituents.

-

Solubility: The fluorinated nature of the molecule increases its lipophilicity, suggesting good solubility in a range of organic solvents. The boronic acid head, however, provides a polar site capable of hydrogen bonding, allowing for solubility in more polar organic solvents like alcohols.

-

Conformational Flexibility: The benzyl CH₂ group acts as a flexible linker, separating the rigid, electron-deficient aromatic ring from the reactive boronic acid. This allows the two key functional parts of the molecule to adopt a wider range of spatial orientations compared to a directly connected phenylboronic acid, a critical factor for binding within the constrained active sites of enzymes.

Scientific Application & Rationale: Enzyme Inhibition

The primary documented application of this compound is in the field of medicinal chemistry as an enzyme inhibitor.[2] Specifically, it has been investigated for its ability to inhibit penicillinase (a type of β-lactamase), an enzyme responsible for antibiotic resistance in bacteria.

Mechanism of Action: Transition-State Analogy

Boronic acids are well-established inhibitors of serine proteases and other serine hydrolases, such as β-lactamases. The underlying principle of this inhibition is the ability of the boronic acid to act as a transition-state analog.

-

Enzyme Active Site: The active site of a serine hydrolase like β-lactamase contains a critical serine residue. During catalysis, the hydroxyl group of this serine attacks the carbonyl carbon of the substrate (e.g., a penicillin molecule). This forms a tetrahedral, negatively charged intermediate.

-

Boronic Acid Mimicry: The boron atom in this compound is electrophilic and has an empty p-orbital. It is readily attacked by the nucleophilic serine hydroxyl group in the enzyme's active site.

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent tetrahedral boronate adduct with the serine residue. This adduct mimics the geometry and charge of the catalytic transition state but is much more stable and resistant to breakdown, effectively inactivating the enzyme.

A study of various boronic acids as inhibitors of the BlaC β-lactamase determined an inhibition constant (Ki) of 302.3 µM for this compound.[2] This quantitative measure confirms its activity and provides a basis for comparison with other inhibitors.

Workflow: Enzyme Inhibition Assay

The determination of an inhibition constant (Ki) involves a series of well-defined biochemical experiments.

Caption: Workflow for determining the enzyme inhibition constant (Ki) of a boronic acid.

Experimental Protocol: General Procedure for Enzyme Inhibition Assay

This protocol describes a general methodology for evaluating this compound as an inhibitor for a serine hydrolase like β-lactamase using a chromogenic substrate such as Nitrocefin.

Objective: To determine the inhibitory potency (IC₅₀ or Ki) of the title compound.

Materials:

-

This compound

-

Purified β-lactamase enzyme

-

Nitrocefin (or other suitable chromogenic substrate)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Methodology:

-

Stock Solution Preparation:

-

Rationale: DMSO is used to solubilize the typically crystalline boronic acid at a high concentration.

-

Accurately weigh a precise amount of this compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

-

Serial Dilutions:

-

Rationale: A range of inhibitor concentrations is required to determine the dose-response relationship.

-

Perform a serial dilution of the DMSO stock solution into the assay buffer to create a series of working concentrations. It is crucial to ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid effects on enzyme activity.

-

-

Enzyme Preparation:

-

Rationale: The enzyme must be at a known, consistent concentration that gives a linear reaction rate in the absence of an inhibitor.

-

Dilute the stock enzyme to a final working concentration in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add:

-

Assay Buffer

-

A fixed volume of the diluted inhibitor solutions (or buffer with DMSO for control wells).

-

A fixed volume of the working enzyme solution.

-

-

Rationale: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction starts.

-

Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

-

Reaction Initiation and Measurement:

-

Rationale: The reaction is started by adding the substrate. The rate of color change is directly proportional to the enzyme's activity.

-

Add a specific volume of the Nitrocefin solution to all wells to initiate the reaction.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 486 nm for hydrolyzed Nitrocefin) over time.

-

-

Data Analysis:

-

Rationale: Plotting the reaction rates against inhibitor concentration allows for the calculation of the IC₅₀ (the concentration of inhibitor that causes 50% inhibition). Further kinetic experiments can be used to determine the Ki.

-

Calculate the initial reaction velocity (rate) for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, handling should be guided by the known hazards of the boronic acid chemical class and closely related fluorinated arylboronic acids.

-

Hazard Classification (Anticipated):

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids can be sensitive to moisture.

-

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Note: This information is based on general chemical safety principles. Always consult a substance-specific SDS from the supplier before use.

Conclusion

This compound is a highly functionalized reagent with demonstrated utility in biochemical research, particularly as an inhibitor of serine hydrolases. Its unique electronic properties, conferred by the dual trifluoromethyl groups, and the conformational freedom from its benzyl core, make it a strategic tool for probing enzyme active sites and developing potential therapeutic agents. While comprehensive physical data remains sparse, an understanding of its structure provides a strong foundation for its application in rational drug design and synthetic chemistry.

References

-

CATO Reference Materials. This compound, CAS No. 1451393-52-4. [Link]

-

CUNY Academic Works. Boronic Acids as Penicillinase Inhibitors. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)benzylboronic Acid

Foreword: The Strategic Importance of Fluorinated Boronic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for a methyl group but with profoundly different electronic characteristics. It enhances metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electrostatic interactions.[1][2] 3,5-Bis(trifluoromethyl)benzylboronic acid is a key building block that introduces the valuable 3,5-bis(trifluoromethyl)benzyl motif. This guide provides a detailed, field-proven methodology for its synthesis, purification, and characterization, grounded in established chemical principles.

Strategic Overview of the Synthetic Approach

The most robust and widely adopted method for synthesizing aryl and benzylboronic acids is the reaction of an organometallic species with a boron electrophile. For this compound, the Grignard reaction is the preferred pathway due to its high efficiency and the commercial availability of the starting halide.

The synthesis can be logically dissected into three core stages:

-

Formation of the Grignard Reagent: Generation of 3,5-bis(trifluoromethyl)benzylmagnesium bromide from the corresponding benzyl bromide.

-

Borylation: Reaction of the Grignard reagent with a trialkyl borate to form a boronate ester intermediate.

-

Hydrolysis and Purification: Conversion of the boronate ester to the final boronic acid, followed by rigorous purification.

This guide will elaborate on the critical parameters and chemical reasoning behind each of these stages.

The Core Synthesis: From Benzyl Bromide to Boronic Acid

The cornerstone of this synthesis is the carefully controlled reaction of a Grignard reagent with a borate ester. The choice of reagents and reaction conditions is paramount to achieving high yield and purity, minimizing the formation of byproducts such as borinic acids that can arise from over-addition of the Grignard reagent.[3][4]

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate. This forms a tetracoordinate boronate species. Subsequent acidic workup hydrolyzes the alkoxy groups, replacing them with hydroxyl groups to yield the final boronic acid.

Diagram: Reaction Mechanism```dot

digraph "Reaction_Mechanism" { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="3,5-Bis(trifluoromethyl)benzyl Bromide\n+ Mg Metal"]; Grignard [label="Grignard Reagent\n(ArCH₂MgBr)"]; Borate [label="Trialkyl Borate\n(e.g., B(OMe)₃)"]; Intermediate [label="Tetracoordinate Boronate Complex\n[ArCH₂B(OR)₃]⁻MgBr⁺"]; Ester [label="Boronate Ester\nArCH₂B(OR)₂"]; Acid [label="this compound\nArCH₂B(OH)₂"]; Workup [label="Acidic Hydrolysis\n(e.g., aq. HCl)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges Start -> Grignard [label=" In anhydrous ether (THF)\nInitiation (I₂ crystal)"]; {rank=same; Grignard; Borate} Grignard -> Intermediate [label=" Nucleophilic Attack\nLow Temperature (-78 °C)"]; Borate -> Intermediate; Intermediate -> Ester [label=" Elimination of Mg(OR)Br"]; Ester -> Acid [label=" H₃O⁺ "]; Workup -> Ester [style=invis]; // for positioning Workup -> Acid [style=invis]; // for positioning }

Caption: Step-by-step workflow for the synthesis of the target compound.

Part A: Grignard Reagent Formation

-

Apparatus: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen.

-

Reagents: Charge the flask with magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Cover the magnesium with 100 mL of anhydrous tetrahydrofuran (THF).

-

Initiation: In the dropping funnel, place a solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.0 equivalent) in 80 mL of anhydrous THF. [5]Add approximately 5-10 mL of the bromide solution to the magnesium slurry. Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling. [6]4. Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate sufficient to maintain a gentle reflux. This step is exothermic. [7]5. Completion: After the addition is complete, continue to stir the dark, cloudy mixture at reflux for an additional 30-60 minutes to ensure all the magnesium is consumed. [8]Cool the resulting Grignard reagent to room temperature.

Part B: Borylation Reaction

-

Cooling: Immerse the flask containing the freshly prepared Grignard reagent in a dry ice/acetone bath to cool the internal temperature to -78 °C. [9]2. Borate Addition: Prepare a solution of trimethyl borate (1.1 equivalents) in 50 mL of anhydrous THF and add it to the dropping funnel. [10]Add the borate solution dropwise to the cold, stirring Grignard reagent over approximately 1 hour. Maintaining the low temperature is crucial to prevent multiple additions of the Grignard reagent to the boron center. [4]3. Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with continued stirring.

Part C: Hydrolysis and Work-up

-

Quenching: Slowly pour the reaction mixture into a beaker containing 250 mL of cold 1M hydrochloric acid (HCl) with vigorous stirring.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). [6]3. Washing & Drying: Combine the organic layers and wash them with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a white or off-white solid.

Purification Strategies

Arylboronic acids can be challenging to purify via standard silica gel chromatography because they can dehydrate to form cyclic boroxine anhydrides or bind strongly to the silica. [11][12]Therefore, other methods are often preferred.

| Purification Method | Description | Rationale & Causality |

| Recrystallization | The most common method. The crude solid is dissolved in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexane, or water) and allowed to cool slowly, causing the pure product to crystallize. [6][12] | This method exploits differences in solubility between the desired product and impurities at different temperatures. It is highly effective for removing both more and less soluble impurities. |

| Acid-Base Extraction | The crude material is dissolved in an organic solvent (e.g., diethyl ether) and washed with a basic aqueous solution (e.g., 1M NaOH). The boronic acid, being acidic, partitions into the aqueous layer as its sodium salt. The layers are separated, and the aqueous layer is re-acidified with HCl to precipitate the pure boronic acid, which is then filtered. [13][14] | This technique separates the acidic boronic acid from neutral organic impurities. It is a powerful purification step that relies on the chemical properties of the functional group. |

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence and integration of aromatic and benzylic protons.

-

¹⁹F NMR: To confirm the presence of the two CF₃ groups.

-

¹¹B NMR: To confirm the presence of the boronic acid moiety (a broad singlet).

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

References

- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google P

-

Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability . [Link]

-

Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL . [Link]

-

A Class of Borate Ester: Trimethyl Borate . [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure . [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society . [Link]

- Process for purification of boronic acid and its derivatives - Google P

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives - ACS Publications . [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH . [Link]

-

WO/2013/016185 SYNTHESIS OF BORONIC ESTERS AND BORONIC ACIDS USING GRIGNARD REAGENTS - WIPO Patentscope . [Link]

-

How to purify boronic acids/boronate esters? - ResearchGate . [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate . [Link]

-

3,5-Bis(trifluoromethyl)benzyl bromide - Oakwood Chemical . [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central . [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Bis(trifluoromethyl)benzyl bromide [oakwoodchemical.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 8. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 9. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

3,5-Bis(trifluoromethyl)benzylboronic acid structure and properties

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzylboronic Acid: Synthesis, Properties, and Applications

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic introduction of fluorinated motifs is a cornerstone of molecular design. The 3,5-bis(trifluoromethyl)benzyl group is a privileged scaffold, prized for its ability to confer unique electronic properties, enhance metabolic stability, and modulate lipophilicity. While the corresponding benzyl halides are common starting materials, the boronic acid derivative represents a more versatile and reactive tool for carbon-carbon bond formation.

This guide provides a comprehensive technical overview of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and its reactivity. We will detail not just how to use this reagent, but why specific protocols are chosen, how to anticipate its behavior, and how to leverage its unique properties to advance research objectives. This document is designed for the practicing scientist who requires both reliable protocols and a deep mechanistic understanding to solve complex synthetic challenges.

Core Structure and Physicochemical Profile

This compound is characterized by a benzylic methylene group separating the boronic acid functional group from a phenyl ring substituted with two powerful electron-withdrawing trifluoromethyl (CF₃) groups at the meta positions. This specific arrangement dictates its chemical behavior and utility.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

Experimental data for this specific benzylboronic acid is not extensively published. The following table combines calculated values with properties extrapolated from its constituent moieties and closely related analogues.

| Property | Value | Source/Comment |

| Chemical Formula | C₉H₇BF₆O₂ | Calculated |

| Molecular Weight | 271.95 g/mol | Calculated |

| Appearance | White to off-white solid | Expected, typical for boronic acids |

| Solubility | Soluble in THF, Dioxane, Methanol; Poorly soluble in water and nonpolar solvents | Expected, based on polarity |

| Stability | Prone to dehydration to form boroxine trimer; handle under inert atmosphere | General property of boronic acids |

The Influence of the Bis(Trifluoromethyl) Groups: A Mechanistic Insight

The two CF₃ groups are the defining feature of this reagent. Their impact is profound and multifaceted:

-

Inductive Effect: As two of the most powerful electron-withdrawing groups in organic chemistry, they create a significant dipole moment and render the adjacent benzyl C-H bonds more acidic. More importantly, they strongly influence the electronic nature of the aromatic ring, which can affect the rates of palladium-catalyzed cross-coupling reactions.[1]

-

Lipophilicity: The CF₃ groups dramatically increase the lipophilicity of the moiety. In medicinal chemistry, this is a critical parameter for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The C-F bond is exceptionally strong. Introducing CF₃ groups often blocks sites of oxidative metabolism on the aromatic ring, thereby increasing the in vivo half-life of a drug molecule.[2]

-

Reactivity Modulation: The electron-poor nature of the benzyl group can influence the nucleophilicity of the corresponding boronate complex in Suzuki-Miyaura reactions, a factor that must be considered during methods development.[1][3]

Recommended Synthesis Protocol

While not commercially available from all suppliers, this compound can be reliably synthesized from its corresponding benzyl bromide. The following protocol is based on established methods for preparing benzylboronates from benzyl halides via an intermediate organometallic species.[4][5]

Workflow: Synthesis from Benzyl Bromide

Caption: Recommended workflow for the synthesis of the target boronic acid.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

Magnesium turnings (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (1.5 equiv)

-

Iodine (1 small crystal for initiation)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation (Self-Validation): All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Anhydrous THF is critical; use freshly distilled or from a solvent purification system.

-

Grignard Reagent Formation:

-

To a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equiv).

-

Add a small crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. This step etches the magnesium surface, ensuring reliable reaction initiation.

-

Allow the flask to cool, then add a small portion of anhydrous THF.

-

Dissolve 3,5-bis(trifluoromethyl)benzyl bromide (1.0 equiv) in anhydrous THF in the dropping funnel. Add ~10% of this solution to the magnesium suspension.

-

Observe for initiation (e.g., bubbling, gentle reflux). If it does not start, gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under nitrogen, prepare a solution of trimethyl borate (1.5 equiv) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Causality: This low temperature is crucial to prevent over-addition of the highly reactive Grignard reagent to the initially formed boronate ester.

-

Slowly transfer the prepared Grignard reagent solution to the cold trimethyl borate solution via a cannula, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl. Stir vigorously for 30 minutes until all solids have dissolved.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form diarylmethane structures.[8][9] This transformation is fundamental in pharmaceutical and materials synthesis.[8]

Catalytic Cycle: Suzuki-Miyaura Reaction

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl halide (Ar-X).

Materials:

-

Aryl halide (Ar-X, e.g., Aryl bromide) (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., Toluene/Water 4:1, or Dioxane/Water)

Procedure:

-

Reaction Setup (Self-Validation): To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv). The use of a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene and water) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired diarylmethane product.

Safety, Handling, and Storage

Hazard Profile:

-

May cause respiratory irritation.[10]

-

Handle in a well-ventilated area, preferably a chemical fume hood.[12][13]

Personal Protective Equipment (PPE):

-

Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][12]

Handling:

-

Avoid breathing dust.[10]

-

Avoid contact with skin and eyes.[12]

-

Practice good industrial hygiene. Wash hands thoroughly after handling.[13]

Storage:

-

Store in a cool, dry, well-ventilated place.[13]

-

Keep the container tightly closed and under an inert atmosphere (e.g., Argon) to prevent degradation, particularly dehydration to the boroxine.

Conclusion

This compound is a specialized reagent of significant value for introducing a highly functionalized, electron-poor, and lipophilic moiety into complex molecules. While its synthesis requires careful execution of standard organometallic techniques, its utility in Suzuki-Miyaura cross-coupling provides a direct and powerful route to novel diarylmethanes. Understanding the profound electronic influence of the bis(trifluoromethyl) substitution is key to leveraging this reagent for the rational design of next-generation pharmaceuticals and advanced materials.

References

-

Molecules. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Available from: [Link]

-

ChemBK. 3,5-bis(trifluoromethyl)benzyl bromide. Available from: [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. Available from: [Link]

-

NIST. 3,5-Bis(trifluoromethyl)benzyl bromide. NIST WebBook. Available from: [Link]

-

National Institutes of Health. Reactions of Benzylboronate Nucleophiles. PMC. Available from: [Link]

-

IJLTET. SPECTRAL ANALYSIS AND DFT STUDY ON 3,5- BIS(TRIFLUOROMETHYL) PHENYLBORONIC ACID. Available from: [Link]

-

Thermo Fisher Scientific. 3,5-Bis(trifluoromethyl)benzeneboronic acid - SAFETY DATA SHEET. Available from: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

-

ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science. Available from: [Link]

-

National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available from: [Link]

-

ResearchGate. Electrosynthesis of Benzylboronic Acids and Esters. Available from: [Link]

- Google Patents. Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.

-

PubChem. 3,5-Bis(trifluoromethyl)benzyl bromide. Available from: [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available from: [Link]

-

ResearchGate. Scheme 7. Some synthetic applications of benzyl boronic acids and.... Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. 3,5-Bis(trifluoromethyl)benzyl bromide [webbook.nist.gov]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.es [fishersci.es]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

Foreword: Unpacking the Utility of a Uniquely Engineered Reagent

An In-depth Technical Guide to the Applications of 3,5-Bis(trifluoromethyl)benzylboronic Acid

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, has emerged as a privileged structure, imparting profound effects on a molecule's physicochemical and biological properties. 3,5-Bis(trifluoromethyl)phenylboronic acid is a premier reagent for introducing this valuable moiety. The two powerful electron-withdrawing trifluoromethyl (CF₃) groups dramatically influence the electronic nature of the phenyl ring and the reactivity of the boronic acid group, rendering it a highly versatile tool for researchers.

This guide moves beyond a simple catalog of reactions to provide a deeper understanding of why and how this reagent is employed. We will explore its central role in carbon-carbon bond formation, its surprising utility as an organocatalyst, and its application as a foundational building block in the synthesis of complex, high-value molecules.

Core Reactivity and Physicochemical Profile

3,5-Bis(trifluoromethyl)phenylboronic acid, with the chemical formula (CF₃)₂C₆H₃B(OH)₂, is a white crystalline solid at room temperature.[1] The presence of two CF₃ groups significantly increases the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid. This enhanced acidity is a key driver behind its unique catalytic activity. Furthermore, these fluorinated groups increase the lipophilicity of the phenyl ring, a property frequently exploited in drug design to enhance membrane permeability and metabolic stability.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 73852-19-4 | |

| Molecular Formula | C₈H₅BF₆O₂ | |

| Molecular Weight | 257.93 g/mol | |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 255-260 °C | Not explicitly found, typical for arylboronic acids |

| Functional Group | Boronic Acid, Fluoro |

Keystone Application: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of 3,5-bis(trifluoromethyl)phenylboronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[2][3] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, specifically for creating biaryl or aryl-alkenyl structures.

Causality Behind its Use

In this context, the reagent serves as the nucleophilic organoboron component, delivering the 3,5-bis(trifluoromethyl)phenyl group to an electrophilic partner, typically an aryl, vinyl, or alkyl halide (or triflate). The inclusion of this specific moiety is critical in several fields:

-

Medicinal Chemistry : To synthesize drug candidates where the fluorinated ring can improve metabolic stability, binding affinity, and bioavailability.[2][4][5]

-

Materials Science : To create organic electronic materials like OLEDs, where the electron-withdrawing nature of the CF₃ groups can tune the electronic properties (e.g., HOMO/LUMO levels) of the final material.[2]

-

Agrochemicals : As a building block for creating new pesticides and herbicides with enhanced efficacy.[2]

The electron-deficient nature of the aromatic ring can influence the transmetalation step in the catalytic cycle, a factor that must be considered when optimizing reaction conditions.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or THF) and water.

-

Reaction : Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup : After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role as a Lewis Acid Organocatalyst in Amidation

Beyond its role as a stoichiometric reagent, 3,5-bis(trifluoromethyl)phenylboronic acid functions as a highly effective Lewis acid catalyst for the direct amidation of carboxylic acids and amines.[6] This application is a testament to the principles of green chemistry, as it often avoids the need for harsh coupling agents and generates water as the only byproduct.

Mechanistic Rationale

The catalytic efficacy stems from the enhanced Lewis acidity of the boron center due to the two electron-withdrawing CF₃ groups. The proposed mechanism involves the following key steps:

-

Activation : The boronic acid reacts with the carboxylic acid in a condensation reaction, eliminating water to form a monoacyloxyboronic acid intermediate.[6]

-

Nucleophilic Attack : This intermediate is highly activated towards nucleophilic attack. The amine attacks the carbonyl carbon.

-

Tetrahedral Intermediate : A tetrahedral intermediate is formed, which then collapses to yield the amide product and regenerate the boronic acid catalyst.

The reaction is typically performed at elevated temperatures with azeotropic removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards product formation.[6]

Caption: Proposed mechanism for boronic acid-catalyzed direct amidation.

A Foundational Building Block in Drug Discovery

The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in several clinically important drugs and advanced drug candidates. The boronic acid is a direct precursor to these structures.[2] A notable example is its use in the synthesis of neurokinin-1 (NK₁) receptor antagonists, which are used to treat chemotherapy-induced nausea and vomiting (emesis).[4][5]

Table 2: Examples of Bioactive Molecules Synthesized from 3,5-Bis(trifluoromethyl)phenyl Precursors

| Compound Class | Therapeutic Area | Significance of the (CF₃)₂-Phenyl Moiety | Reference(s) |

| NK₁ Receptor Antagonists | Antiemetic, Antidepressant | Essential for high binding affinity and brain penetration. | [4][5] |

| 4-Aminoquinoline Analogs | Antimalarial, Anti-inflammatory | Enhances lipophilicity and metabolic stability. | |

| Primary Amino Acid Derivatives | Anticonvulsant | Contributes to potency and CNS activity. | |

| Fatty Acid Amides | Various (e.g., channel modulation) | Modulates biological activity and physical properties. | [7][8] |

The synthesis of these complex molecules often begins with a Suzuki coupling or another C-C bond-forming reaction using 3,5-bis(trifluoromethyl)phenylboronic acid or a closely related derivative like the corresponding benzyl bromide.

Related Applications: Derivatization and Protecting Groups

While the boronic acid itself is primarily used for C-C bond formation, its corresponding benzyl derivatives, such as 3,5-bis(trifluoromethyl)benzyl bromide , are widely used as derivatizing and protecting agents.

-

Derivatization for Analysis : 3,5-Bis(trifluoromethyl)benzyl bromide is used as a derivatizing reagent for sensitive detection in gas chromatography-mass spectrometry (GC-MS), particularly with negative chemical ionization (NCI). The multiple fluorine atoms make the derivative highly electronegative and thus easily detectable. A key example is its use in detecting uracil in DNA.

-

Protecting Groups in Synthesis : In carbohydrate chemistry, the 3,5-bis(trifluoromethyl)benzyl group has been employed as a protecting group for hydroxyls. Its strong electron-withdrawing properties can influence the stereochemical outcome of glycosylation reactions, promoting high 1,2-cis selectivity.[9] This protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd(OH)₂/C).[9]

Caption: Workflow for using the 3,5-bis(trifluoromethyl)benzyl group for protection.

Conclusion

3,5-Bis(trifluoromethyl)phenylboronic acid is far more than a simple organic reagent; it is a precision tool for molecular engineering. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an indispensable building block for Suzuki-Miyaura cross-couplings, a potent organocatalyst for amidation, and a gateway to a vast array of pharmacologically active compounds and advanced materials. Understanding the causality behind its reactivity allows researchers, scientists, and drug development professionals to leverage its full potential in creating the next generation of functional molecules.

References

-

Ishihara, K., et al. (Organic Syntheses Procedure) . Organic Syntheses. Available at: [Link]

-

Understanding the Chemical Backbone: The Importance of 3,5-Bis(trifluoromethyl)phenylboronic Acid in Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) . MDPI. Available at: [Link]

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols . National Institutes of Health (NIH). Available at: [Link]

-

PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL . European Patent Office (EPO). Available at: [Link]

-

3,5-Bis(trifluoromethyl)benzyl bromide . Oakwood Chemical. Available at: [Link]

-

Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration . Journal of the American Chemical Society. Available at: [Link]

-

3,5-Bis(trifluoromethyl)benzyl azide . CF Plus Chemicals. Available at: [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide . MDPI. Available at: [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide . ResearchGate. Available at: [Link]

-

Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates . ResearchGate. Available at: [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters . National Institutes of Health (NIH). Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates . National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. 3,5-Bis(trifluoromethyl)phenylboronic Acid | 73852-19-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of 3,5-Bis(trifluoromethyl)benzylboronic Acid

This guide provides an in-depth analysis of 3,5-Bis(trifluoromethyl)benzylboronic acid, a critical reagent in modern synthetic chemistry, particularly within pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering a technical overview of its properties, comprehensive safety protocols, and key applications, with an emphasis on the scientific principles that underpin its handling and use.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

This compound has emerged as a cornerstone building block in organic synthesis. Its utility is largely defined by the two trifluoromethyl (-CF3) groups on the phenyl ring. These powerful electron-withdrawing groups significantly influence the electronic properties of the molecule, enhancing its reactivity and selectivity in pivotal reactions such as the Suzuki-Miyaura cross-coupling.[1] In the pharmaceutical sector, the incorporation of trifluoromethyl moieties is a well-established strategy to improve the metabolic stability, bioavailability, and overall efficacy of drug candidates.[1] This guide will delve into the essential safety and handling procedures required to work with this compound, grounded in an understanding of its chemical nature, and explore its application in the synthesis of complex organic molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective use.

| Property | Value | Source |

| Chemical Formula | C₉H₇BF₆O₂ | |

| Molecular Weight | 257.93 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 195-200 °C | |

| CAS Number | 73852-19-4 |

Boronic acids, in general, are Lewis acids due to the vacant p-orbital on the boron atom. They are known to have high melting points and can be prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.

Comprehensive Safety and Hazard Assessment

This compound presents several hazards that necessitate careful handling and the implementation of robust safety protocols. The primary hazards are outlined in its Safety Data Sheet (SDS).

Hazard Identification:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

Toxicological Profile:

The toxicological properties of this compound have not been fully investigated.[3] However, it is crucial to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, which underscores the importance of minimizing exposure.[4]

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[3]

Risk Mitigation and Handling Procedures

A systematic approach to handling this compound is essential to ensure the safety of laboratory personnel. This involves a combination of engineering controls, personal protective equipment, and meticulous laboratory practices.

Engineering Controls and Personal Protective Equipment (PPE)

Causality: The primary routes of exposure are inhalation of the powder and direct contact with skin and eyes. Therefore, engineering controls and PPE are designed to create barriers and minimize these risks.

-

Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[3]

-

Eye Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[3]

-

Body Protection: A lab coat and other protective clothing should be worn to prevent skin exposure.[3]

-

Respiratory Protection: For large-scale operations or in situations where dust generation is significant, a NIOSH/MSHA-approved respirator may be necessary.[2]

Step-by-Step Handling Protocol

The following protocol outlines a self-validating system for the safe handling of this compound, from preparation to use in a reaction.

-

Preparation and Area Setup:

-

Ensure the chemical fume hood is clean and operational.

-

Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood.

-

Have appropriate waste containers ready for solid and liquid waste.

-

-

Weighing and Dispensing:

-

Wear all required PPE (goggles, gloves, lab coat).

-

Carefully weigh the desired amount of the boronic acid in a weigh boat inside the fume hood to minimize dust dispersion.

-

Transfer the solid to the reaction vessel.

-

-

Reaction Setup:

-

Add solvents and other reagents to the reaction vessel under an inert atmosphere if the reaction is air or moisture-sensitive.

-

Ensure the reaction setup is secure and properly clamped.

-

-

Post-Handling and Cleanup:

-

Decontaminate all equipment that came into contact with the boronic acid.

-

Wipe down the work surface in the fume hood.

-

Dispose of all waste in designated, properly labeled containers.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and safety measures in the handling workflow.

Caption: A logical workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Some boronic acids are sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[5]

-

For optimal product quality, refrigeration may be advised.[5]

Stability and Decomposition:

Arylboronic acids can undergo decomposition through several pathways, with protodeboronation being a significant concern, especially under basic conditions.[4][6] This process involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which can reduce the efficiency of subsequent reactions. The electron-withdrawing nature of the trifluoromethyl groups in this compound can influence its stability profile.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

-

Do not flush into surface water or sanitary sewer systems.[3]

Applications in Research and Drug Development

The unique electronic properties imparted by the two trifluoromethyl groups make this compound a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, and this compound is an excellent coupling partner.

Mechanism and Causality:

The reaction mechanism involves a catalytic cycle with a palladium(0) species.[7] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The electron-withdrawing -CF3 groups on the phenyl ring can enhance the rate and selectivity of this step.[1]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[7]

Visual Representation of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the palladium catalyst.

-

Purge the flask with an inert gas for 5-10 minutes.

-

Add the degassed solvent, followed by the aqueous base solution via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery

The 3,5-bis(trifluoromethyl)benzyl moiety is a valuable pharmacophore. Its incorporation into drug candidates can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes.

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modified Binding Affinity: The electron-withdrawing nature of the -CF3 groups can alter the electronic interactions with biological targets, potentially increasing potency.

An example of the utility of the 3,5-bis(trifluoromethyl)phenyl group is in the synthesis of pyrazole derivatives that have shown potent activity against drug-resistant bacteria.[9][10] These compounds are designed to inhibit bacterial growth, and the trifluoromethylphenyl moiety is a key component contributing to their efficacy.[9]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its unique electronic properties make it particularly valuable in the development of new pharmaceuticals and advanced materials. However, its handling requires a thorough understanding of its potential hazards and the strict adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely and effectively leverage the synthetic potential of this important compound to advance scientific discovery.

References

-

Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295–1310. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Retrieved from [Link]

-

Henderson, A. P., & Criddle, C. S. (2007). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 73(22), 7300–7306. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Backbone: The Importance of 3,5-Bis(trifluoromethyl)phenylboronic Acid in Synthesis. Retrieved from [Link]

-

Twist, C. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Drug Regulatory Affairs International. Available at: [Link]

-

ResearchGate. (n.d.). Representative examples of trifluoromethyl phenyl-containing approved drugs. [Image]. Retrieved from [Link]

-

Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. Available at: [Link]

-

Yan, L., et al. (2020). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. Angewandte Chemie International Edition, 59(1), 312-316. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2315. Available at: [Link]

-

Dziubas, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2029. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 5. nbinno.com [nbinno.com]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)benzylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Landscape of 3,5-Bis(trifluoromethyl)benzylboronic Acid

This compound, with the chemical formula (CF₃)₂C₆H₃CH₂B(OH)₂, is an organoboron compound characterized by a benzylboronic acid core flanked by two highly electronegative trifluoromethyl groups. These trifluoromethyl substituents dramatically influence the molecule's steric and electronic properties, imparting a strong electron-withdrawing effect. This, in turn, enhances the Lewis acidity of the boronic acid moiety, making it a highly effective reactant in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The solubility of a compound is a fundamental physical property that dictates its utility in a laboratory and industrial setting. For this compound, understanding its solubility is paramount for:

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved to participate in a chemical reaction at an optimal rate.

-

Purification: Selecting appropriate solvents for crystallization and chromatographic separation.

-

Formulation: Developing stable and effective formulations for drug delivery and other applications.